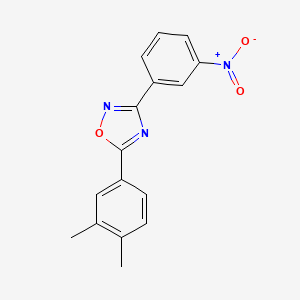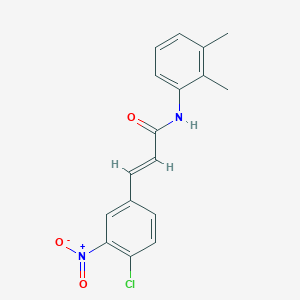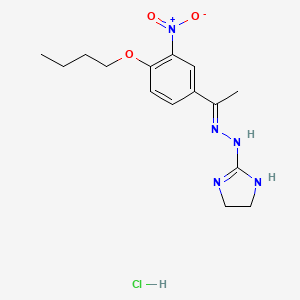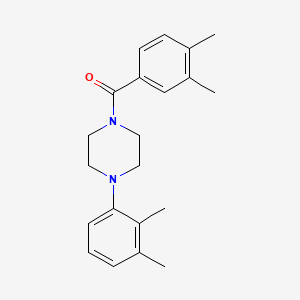
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been shown to inhibit certain enzymes and receptors, including tyrosine kinases and histone deacetylases. These inhibitory effects may contribute to the potential therapeutic properties of this compound.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments is its potent inhibitory activity against enzymes and receptors. This makes it a potential candidate for drug development and may provide insights into the mechanisms of certain diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine. One area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the mechanisms by which this compound induces apoptosis in cancer cells and to assess its efficacy in animal models. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Finally, additional research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets.
Synthesis Methods
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole, 4-methylphenylboronic acid, and phenylpyrimidine-4-carbaldehyde in the presence of a palladium catalyst. This reaction results in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine as a white solid.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15-9-11-19(12-10-15)21-14-20(18-7-5-4-6-8-18)23-22(24-21)26-17(3)13-16(2)25-26/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCCYUGUMWUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)



![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)

![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)